molecular formula C9H13P B14642315 (3-Phenylpropyl)phosphane CAS No. 54722-11-1

(3-Phenylpropyl)phosphane

Cat. No.: B14642315
CAS No.: 54722-11-1
M. Wt: 152.17 g/mol
InChI Key: YFYQKMNNSHKRPH-UHFFFAOYSA-N
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Description

(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to phosphine.

    Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine.

    Substitution: Substituted phosphane derivatives.

Scientific Research Applications

(3-Phenylpropyl)phosphane, also known as diphenyl(3-phenylpropyl)phosphine, is an organophosphorus compound with a phosphorus atom bonded to two phenyl groups and a 3-phenylpropyl group. It has the molecular formula C21H21P and the phosphorus atom can act as a Lewis base, making it suitable for coordination with transition metals. this compound can undergo oxidation reactions to form phosphine oxides, which are valuable intermediates in organic synthesis. Its reactivity is influenced by the steric and electronic properties of the attached phenyl groups, allowing for selective functionalization.

This compound Applications
this compound is primarily used in catalysis and coordination chemistry. Studies on the interactions of this compound with transition metals have revealed insights into its coordination behavior. For instance, it has been shown to stabilize certain oxidation states of metals that are otherwise prone to decomposition. The unique arrangement of phenyl groups allows for effective π-stacking interactions with metal centers, which can influence catalytic performance.

Research into its biological interactions suggests that modifications on the 3-phenylpropyl chain can significantly alter binding affinities to neurotransmitter transporters, highlighting its potential use as a scaffold for drug development.

This compound Comparison Table
Several compounds share structural similarities with this compound. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
TriphenylphosphineThree phenyl groups attached to phosphorusWidely used as a ligand; less sterically hindered
DiphenylethylenephosphineTwo phenyl groups and an ethylene bridgeMore rigid structure; different reactivity profile
DiphenyldimethylphosphineTwo phenyl groups and two methyl groupsIncreased steric hindrance; affects coordination
Bis(2-methylphenyl)phosphineTwo 2-methylphenol groups attachedExhibits different electronic properties

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.

    Diphenylphosphine: Another phosphane compound with similar properties.

    Phenylphosphine: A simpler phosphane compound with a single phenyl group.

Uniqueness

(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (3-Phenylpropyl)phosphane, and how can purity be ensured?

  • Methodology : Synthesis typically involves phosphine alkylation or nucleophilic substitution under inert conditions (e.g., Schlenk line) to prevent oxidation. For example, analogous (3-Aminopropyl)phenylphosphine derivatives are synthesized via reaction of phenylphosphine with alkyl halides in anhydrous solvents, followed by purification via vacuum distillation or recrystallization . Purity is confirmed using 31^{31}P NMR to detect residual starting materials or oxidized byproducts (e.g., phosphine oxides).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR are essential for structural confirmation. 31^{31}P NMR chemical shifts (typically δ 10–30 ppm for tertiary phosphines) help identify coordination states .
  • Crystallography : Single-crystal X-ray diffraction with refinement via SHELXL (e.g., SHELX-2018) provides bond-length precision <0.01 Å. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the primary applications of this compound in catalysis, and how does it compare to other phosphine ligands?

  • Methodology : The ligand is used in asymmetric hydrogenation and cross-coupling reactions. Comparative studies involve testing catalytic activity in model reactions (e.g., ketone hydrogenation) under standardized conditions (e.g., 1 atm H2_2, 25°C). Enantioselectivity is quantified via chiral GC/HPLC. For example, Rhodium complexes with this compound may achieve 80–90% ee in prochiral olefin reduction, similar to DIPAMP-derived catalysts .

Q. How should researchers handle this compound to mitigate air sensitivity and degradation?

  • Methodology : Storage under inert gas (Ar/N2_2) in flame-dried glassware is critical. Degradation products (e.g., phosphine oxides) are monitored via 31^{31}P NMR. For toxicological safety, GC-FID methods (validated detection limit: 0.1 ppm) can quantify trace phosphane in environmental samples .

Advanced Research Questions

Q. How can ligand design principles optimize this compound’s enantioselectivity in asymmetric hydrogenation?

  • Methodology :

  • Steric/Electronic Tuning : Introduce substituents (e.g., electron-withdrawing groups) on the phenyl ring to modulate metal-ligand bond strength.
  • C2_2 Symmetry : Design bidentate analogs to enhance stereochemical control. For example, C2_2-symmetric bisphosphines like BINAP achieve >95% ee in hydrogenation .
  • Computational Screening : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and enantioselectivity trends .

Q. How can contradictions in crystallographic data (e.g., disorder in alkyl chains) be resolved during structural refinement?

  • Methodology :

  • Disorder Modeling : Use SHELXL’s PART instruction to refine alternative conformations. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Validation Tools : Check Rint_{\text{int}} (<0.05) and completeness (>95%) in CCDC Mercury. Cross-validate with spectroscopic data to resolve ambiguities .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodology :

  • Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., 25°C, pH 4–9) with LC-MS monitoring.
  • QSAR Modeling : Use EPI Suite to predict log KowK_{\text{ow}} and bioaccumulation factors. Compare with organophosphate flame retardants (e.g., log KowK_{\text{ow}} ~3.5–5.0) .
  • Ecotoxicology : Follow OECD 301 guidelines for biodegradation testing .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodology :

  • Mechanistic Insights : Use Gaussian or ORCA for transition-state optimization. Calculate activation barriers (ΔG^\ddagger) for oxidative addition/reductive elimination steps.
  • Ligand Parameterization : Leverage Tolman electronic parameters (TEP) and cone angles from crystallographic data to correlate with catalytic activity .

Properties

CAS No.

54722-11-1

Molecular Formula

C9H13P

Molecular Weight

152.17 g/mol

IUPAC Name

3-phenylpropylphosphane

InChI

InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2

InChI Key

YFYQKMNNSHKRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCP

Origin of Product

United States

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